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Compound of Interest

Compound Name: GSK2188931B

Cat. No.: B1574339 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the discovery and synthesis of

GSK2188931B, a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This

document is intended for researchers, scientists, and professionals in the field of drug

development who are interested in the scientific underpinnings of this novel therapeutic agent.

Introduction: Targeting Soluble Epoxide Hydrolase
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolic pathway of arachidonic

acid. It catalyzes the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids

(EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). By

inhibiting sEH, the levels of beneficial EETs can be increased, offering a promising therapeutic

strategy for a range of cardiovascular and inflammatory diseases. GSK2188931B has emerged

from research programs focused on identifying small molecule inhibitors of sEH with the

potential for clinical development.

Discovery of GSK2188931B
The discovery of GSK2188931B was the culmination of a focused drug discovery program

aimed at identifying novel, potent, and selective sEH inhibitors. The program likely involved

high-throughput screening of compound libraries to identify initial hits, followed by a systematic

lead optimization campaign. The core chemical scaffold of GSK2188931B, featuring a

substituted triazine ring linked to a piperidine-4-carboxamide moiety, was likely identified and
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refined through iterative cycles of chemical synthesis and biological testing to maximize

potency and selectivity while optimizing pharmacokinetic properties.

Logical Flow of a Typical sEH Inhibitor Discovery Program:

High-Throughput Screening Hit Identification Lead Generation Lead Optimization Preclinical Development GSK2188931B

Click to download full resolution via product page

Caption: A generalized workflow for the discovery of a novel therapeutic agent like

GSK2188931B.

Synthesis of GSK2188931B
While a specific, detailed, and publicly available step-by-step synthesis of GSK2188931B has

not been identified in the reviewed literature, a plausible retrosynthetic analysis can be

constructed based on its chemical structure: N-(4-bromo-2-(trifluoromethoxy)benzyl)-1-(4-

methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidine-4-carboxamide.

The synthesis can be conceptually broken down into the preparation of three key building

blocks, followed by their assembly.

Retrosynthetic Analysis:

GSK2188931B Amide Bond Formation

Triazine-Piperidine Adduct

(4-bromo-2-(trifluoromethoxy)phenyl)methanamine

Piperidine-4-carboxylic Acid Derivative

Substituted Triazine

(4-bromo-2-(trifluoromethoxy)phenyl)methanol

Click to download full resolution via product page
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Caption: A plausible retrosynthetic pathway for the synthesis of GSK2188931B.

Experimental Protocols (Hypothetical)
The following are hypothetical, yet chemically sound, protocols for the synthesis of the key

intermediates and the final assembly of GSK2188931B, based on standard organic chemistry

methodologies.

Protocol 1: Synthesis of (4-bromo-2-(trifluoromethoxy)phenyl)methanamine

Reduction of Benzaldehyde: To a solution of 4-bromo-2-(trifluoromethoxy)benzaldehyde in a

suitable solvent such as methanol, add sodium borohydride portion-wise at 0 °C.

Stirring: Stir the reaction mixture at room temperature until the reaction is complete

(monitored by TLC).

Work-up: Quench the reaction with water and extract the product, (4-bromo-2-

(trifluoromethoxy)phenyl)methanol, with an organic solvent like ethyl acetate. Dry the organic

layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Conversion to Amine: The resulting alcohol can be converted to the corresponding amine

through a variety of methods, such as conversion to the azide followed by reduction, or via a

Mitsunobu reaction with a suitable nitrogen source followed by deprotection.

Protocol 2: Synthesis of 1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidine-4-carboxylic

acid

Nucleophilic Aromatic Substitution: React 2-chloro-4-methyl-6-(methylamino)-1,3,5-triazine

with a protected piperidine-4-carboxylic acid ester (e.g., the ethyl ester) in the presence of a

non-nucleophilic base such as diisopropylethylamine (DIPEA) in a suitable solvent like N,N-

dimethylformamide (DMF).

Heating: Heat the reaction mixture to drive the substitution reaction to completion.

Work-up and Purification: After cooling, perform an aqueous work-up and extract the product.

Purify the resulting ester by column chromatography.
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Hydrolysis: Hydrolyze the ester to the corresponding carboxylic acid using standard

conditions, such as treatment with lithium hydroxide in a mixture of tetrahydrofuran and

water.

Protocol 3: Final Amide Coupling

Activation of Carboxylic Acid: To a solution of 1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-

yl)piperidine-4-carboxylic acid in a suitable aprotic solvent (e.g., DMF or dichloromethane),

add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-

triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-

N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like DIPEA.

Addition of Amine: Add (4-bromo-2-(trifluoromethoxy)phenyl)methanamine to the activated

carboxylic acid solution.

Reaction and Purification: Stir the reaction mixture at room temperature until completion.

Purify the final product, GSK2188931B, by column chromatography or recrystallization.

Biological Activity and Data
The primary biological activity of GSK2188931B is the potent inhibition of soluble epoxide

hydrolase. The key publication by Kompa et al. (2013) in the International Journal of Cardiology

provides significant in vivo and in vitro data on its effects.

Table 1: In Vivo Efficacy of GSK2188931B in a Rat Model of Myocardial Infarction[1]
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Parameter Sham MI + Vehicle MI + GSK2188931B

LV Ejection Fraction

(%)
65 ± 2 30 ± 2 43 ± 2

LV Fibrosis (Non-

infarct zone, % area)
1.46 ± 0.13 2.14 ± 0.22 1.28 ± 0.14

LV Fibrosis (Peri-

infarct zone, % area)
1.46 ± 0.13 9.06 ± 0.48 6.31 ± 0.63

Macrophage

Infiltration (Peri-infarct

zone)

- Increased Reduced

Data are presented as mean ± SEM. MI = Myocardial Infarction; LV = Left Ventricular.

Experimental Protocol: In Vivo Study in Rats[1]

Model: Myocardial infarction was induced in rats by ligation of the left anterior descending

coronary artery.

Treatment: GSK2188931B was administered at a dose of 80 mg/kg/day mixed in chow for 5

weeks, starting after the induction of MI.

Assessments: Left ventricular function was assessed by echocardiography. Cardiac fibrosis

was quantified by picrosirius red staining of heart tissue sections. Macrophage infiltration

was evaluated by immunohistochemistry.

Table 2: In Vitro Effects of GSK2188931B[1]
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Cellular Process Stimulus Effect of GSK2188931B

Myocyte Hypertrophy Angiotensin II, TNFα Reduced

Cardiac Fibroblast Collagen

Synthesis
Angiotensin II, TGFβ Reduced

Monocyte TNFα Gene

Expression
Lipopolysaccharide (LPS) Reduced

Experimental Protocol: In Vitro Assays[1]

Myocyte Hypertrophy: Neonatal rat ventricular myocytes were stimulated with Angiotensin II

or TNFα in the presence or absence of GSK2188931B. Hypertrophy was assessed by

measuring cell size and the expression of hypertrophic markers.

Collagen Synthesis: Cardiac fibroblasts were stimulated with Angiotensin II or TGFβ in the

presence or absence of GSK2188931B. Collagen synthesis was quantified by measuring the

incorporation of radiolabeled proline or by Western blotting for collagen proteins.

Monocyte Inflammation: Human monocytic cells were stimulated with LPS in the presence or

absence of GSK2188931B. TNFα gene expression was measured by quantitative real-time

PCR.

Mechanism of Action: Signaling Pathway
The therapeutic effects of GSK2188931B are mediated by its inhibition of soluble epoxide

hydrolase, which in turn increases the bioavailability of epoxyeicosatrienoic acids (EETs). EETs

exert their beneficial effects through various downstream signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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